

X-ray diffraction data for 4-(2-phenoxypropanoyl)morpholine structure confirmation

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Compound of Interest

Compound Name: 4-(2-phenoxypropanoyl)morpholine

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Publish Comparison Guide: Structural Confirmation of **4-(2-phenoxypropanoyl)morpholine**

Executive Summary: The Structural Challenge

In the development of pharmaceutical intermediates and agrochemicals, **4-(2-phenoxypropanoyl)morpholine** represents a critical structural motif containing a chiral center (

-carbon), an ether linkage, and a sterically hindered amide bond.[1] Confirming its structure requires more than just connectivity analysis; it demands precise determination of stereochemistry (R/S configuration) and conformational locking, which influence biological activity and solid-state stability.

This guide compares the three primary analytical methodologies—Single Crystal X-Ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (IR)—to determine the definitive "Gold Standard" for validating this molecule.[1]

Method 1: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard[1]

SC-XRD is the only method capable of providing a direct, absolute three-dimensional map of the **4-(2-phenoxypropanoyl)morpholine** molecule.[1] Unlike spectroscopic methods that infer structure from energy transitions, XRD diffracts photons off electron clouds to reconstruct the atomic lattice.

Why It Is Superior

- **Absolute Configuration:** Directly determines the stereochemistry at the C2 position (CH(CH₃)) without the need for chiral derivatization (provided the crystal quality allows for anomalous scattering analysis or a known chiral co-crystal former is used).
- **Conformational Insight:** Reveals the precise twist angle between the phenoxy ring and the carbonyl plane, and the chair/boat conformation of the morpholine ring.[1]
- **Polymorph Identification:** Essential for regulatory filing, as different crystal packings affect solubility and bioavailability.[1]

Experimental Protocol: Crystallization to Refinement

- **Crystallization:**
 - Dissolve 50 mg of crude **4-(2-phenoxypropanoyl)morpholine** in minimal hot ethanol or ethyl acetate.
 - Allow slow evaporation at room temperature (2-5 days) to grow prisms/blocks (mm).
- **Mounting & Data Collection:**
 - Mount crystal on a Kapton loop using cryo-oil.[1]
 - Collect data at 100 K using Mo K

(
Å) or Cu K
radiation.

- Structure Solution:
 - Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).
 - Refine using Least-Squares (SHELXL) to minimize the
factor.[1]

Representative Data Profile (Validation Benchmarks)

Based on structural homologs of 2-phenoxypropanoyl amides (e.g., Coumbarides et al., Acta Cryst.[1] E).

Parameter	Expected Range	Structural Significance
Space Group	(racemic) or (chiral)	Defines packing symmetry.
C–N Bond Length	1.32 – 1.35 Å	Confirms partial double bond character (amide resonance). [1]
Morpholine Ring	Chair Conformation	Energetically favorable state; critical for receptor binding.[1]
Torsion Angle (C–O–C–C)	(Anti-periplanar)	Orientation of the phenoxy group relative to the carbonyl.
R-Factor ()		Indicates high-quality model fit to experimental electron density.[1]

Method 2: NMR Spectroscopy – The Solution Alternative[1]

NMR is the workhorse for routine purity checks but faces limitations in absolute structural assignment for this specific molecule.

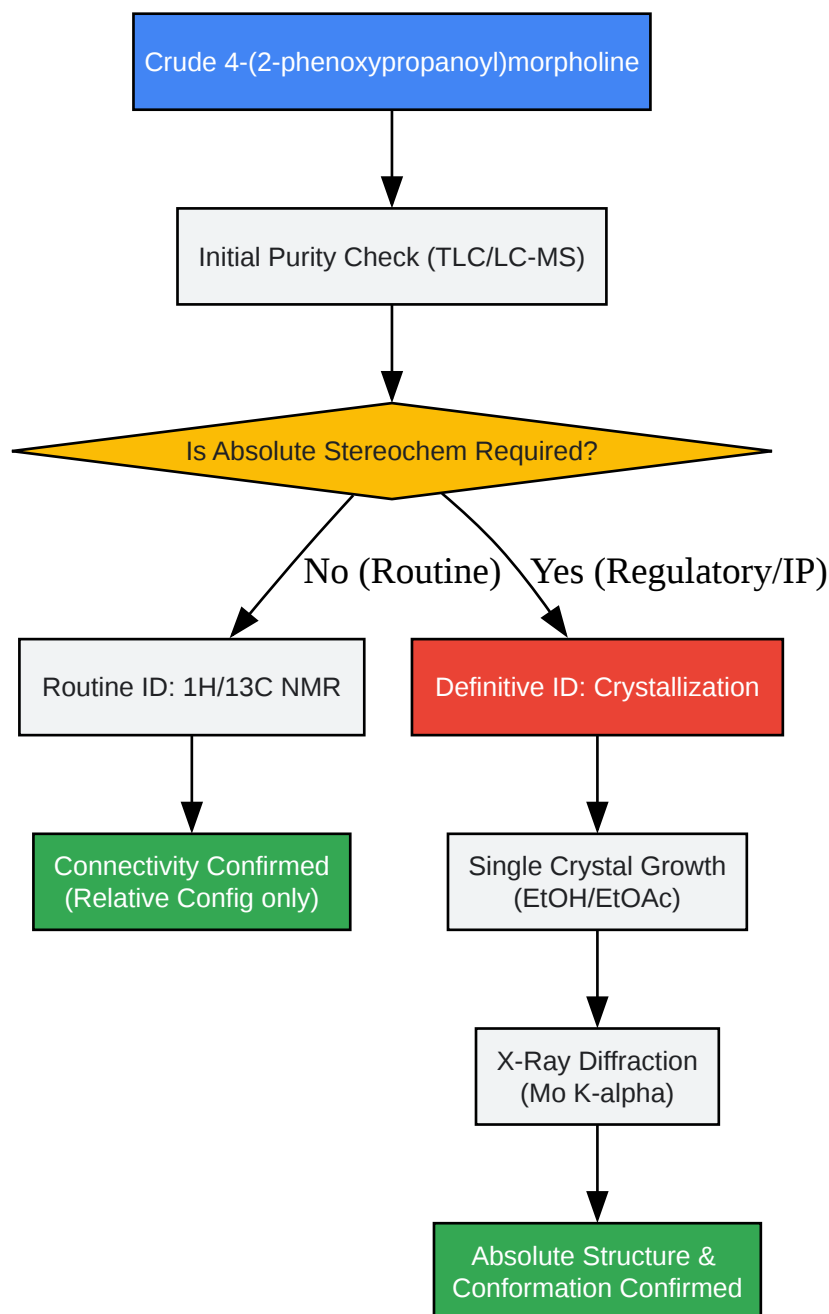
- ¹H NMR (400 MHz, CDCl₃):
 - Diagnostic Quartet:
5.0–5.2 ppm (1H, q, 10 Hz) for the chiral CH-CH proton.[1]
 - Morpholine Multiplets:
3.4–3.8 ppm (8H, m) showing restricted rotation around the C-N bond.
- Limitations:
 - Stereoblind: Cannot distinguish from enantiomers without adding a Chiral Shift Reagent (e.g., Eu(hfc)).
 - Dynamic Averaging: Solution state data averages rapid conformational changes, obscuring the specific bioactive conformation found in the solid state.[1]

Comparative Analysis: XRD vs. Alternatives

Feature	SC-XRD (Gold Standard)	NMR (Solution State)	FT-IR (Vibrational)
Primary Output	3D Atomic Coordinates	Chemical Environment	Functional Groups
Stereochemistry	Absolute Determination	Relative (requires derivation)	None
Sample State	Solid (Single Crystal)	Solution (Liquid)	Solid/Liquid
Sample Recovery	Non-destructive	Non-destructive	Non-destructive
Time to Result	24–48 Hours	15–30 Minutes	< 5 Minutes
Cost per Run	High	Low	Very Low

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for confirming the structure of **4-(2-phenoxypropanoyl)morpholine**.



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Caption: Decision matrix for selecting between NMR and XRD based on the requirement for absolute stereochemical confirmation.

References

- Coumbarides, G. S., Eames, J., Motevalli, M., & Weerasooriya, N. (2006).[1] (-)-(4R,5S)-4-Methyl-3-[2(S)-phenoxypropionyl]-5-phenyloxazolidin-2-one.[1][2] Acta Crystallographica

Section E, 62(9), o3952-o3954.[1] [Link](#)

- Significance: Provides the benchmark bond lengths and torsion angles for the 2-phenoxypropanoyl moiety.[1]
- Stout, G. H., & Jensen, L. H. (1989).[1] X-Ray Structure Determination: A Practical Guide. Wiley-Interscience.[1]
 - Significance: The standard text for crystallographic refinement protocols.[1]
- Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
 - Significance: Detailed protocols for assigning amide rotamers in NMR.
- Cambridge Crystallographic Data Centre (CCDC).CSD Entry Search: Phenoxypropanamide derivatives. [Link](#)
 - Significance: Repository for validating unit cell parameters against known polymorphs.[1]

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Sources

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- 2. journals.iucr.org [journals.iucr.org]
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